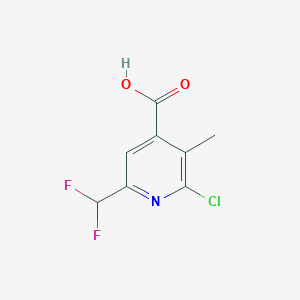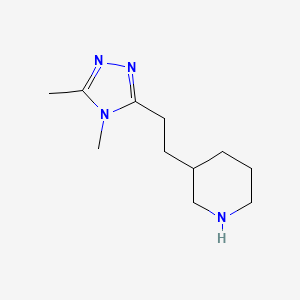
2-Amino-2-(2-bromo-3-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-bromo-3-methoxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It features a bromine atom and a methoxy group attached to a benzene ring, which is further connected to an amino acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-3-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxyphenylacetic acid followed by amination. The reaction typically proceeds as follows:
Bromination: 2-Methoxyphenylacetic acid is treated with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the aromatic ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under basic conditions. This step introduces the amino group at the alpha position of the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-bromo-3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce the carboxylic acid group to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of this compound derivatives with oxo groups.
Reduction: Formation of 2-amino-2-(2-bromo-3-methoxyphenyl)ethanol.
Substitution: Formation of 2-amino-2-(2-azido-3-methoxyphenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-Amino-2-(2-bromo-3-methoxyphenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-bromo-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions with enzymes and receptors. The bromine and methoxy groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(2-bromo-4-methoxyphenyl)acetic acid
- 2-Amino-2-(2-chloro-3-methoxyphenyl)acetic acid
- 2-Amino-2-(2-bromo-3-hydroxyphenyl)acetic acid
Uniqueness
2-Amino-2-(2-bromo-3-methoxyphenyl)acetic acid is unique due to the specific positioning of the bromine and methoxy groups on the aromatic ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups can modulate the compound’s overall electronic properties, making it a versatile intermediate in various chemical transformations.
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
2-amino-2-(2-bromo-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-14-6-4-2-3-5(7(6)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Clave InChI |
ACBFPESONDQHEC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1Br)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)

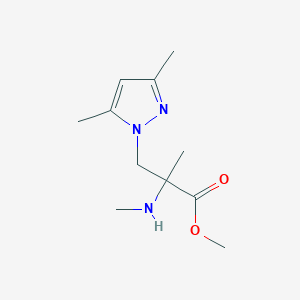
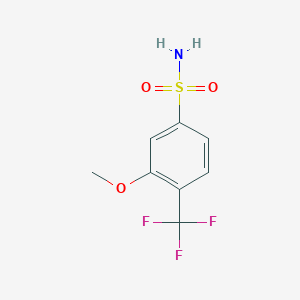
![4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)
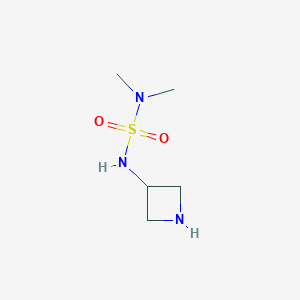
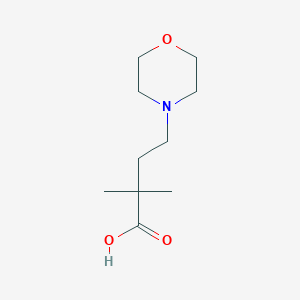
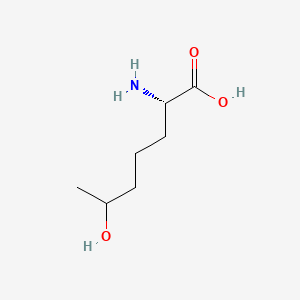
![Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15312127.png)

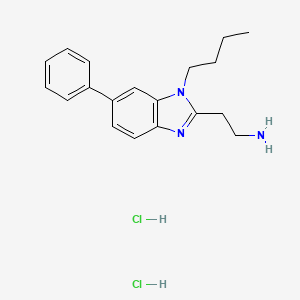
![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
